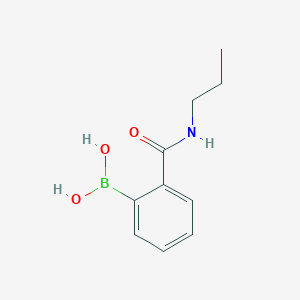

2-(n-Propylcarbamoyl)benzeneboronic acid

説明

特性

IUPAC Name |

[2-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h3-6,14-15H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLBTFZMFIXGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)NCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: Understanding and Modulating the pKa of 2-(Alkylcarbamoyl)benzeneboronic Acid Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug design, profoundly influencing a molecule's solubility, permeability, and target engagement. For boronic acid derivatives, a class of compounds with increasing therapeutic relevance, the pKa dictates the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate.[1] This guide provides an in-depth analysis of the factors governing the pKa of 2-(alkylcarbamoyl)benzeneboronic acids. We will explore the fundamental Lewis acidity of the boronic acid moiety, the nuanced effects of electronic substituents, and the pivotal role of the ortho-alkylcarbamoyl group in modulating acidity through intramolecular hydrogen bonding. This document serves as a technical resource for researchers, offering both theoretical grounding and practical, field-proven methodologies for pKa determination.

Introduction: The Significance of pKa in Boronic Acid-Based Drug Design

Boronic acids have emerged from being synthetic intermediates to becoming key pharmacophores in approved therapeutics, most notably the proteasome inhibitor bortezomib.[1] Their utility often stems from the boron atom's ability to form a stable, covalent but reversible bond with nucleophiles, such as the N-terminal threonine hydroxyl group in the 26S proteasome.[1][2]

The reactivity and biological availability of the boron center are governed by its Lewis acidity, quantified by the pKa. At physiological pH (~7.4), the equilibrium between the neutral, trigonal B(OH)₂ form and the anionic, tetrahedral B(OH)₃⁻ form is crucial.[1] The trigonal form is generally more membrane-permeable, while the tetrahedral form is often required for binding to biological targets, particularly those involving diols.[3][4] Therefore, tuning the pKa to be near physiological pH is a key strategy in medicinal chemistry to optimize both pharmacokinetic and pharmacodynamic properties.[5] The 2-(alkylcarbamoyl)benzeneboronic acid scaffold offers a unique opportunity for such tuning, primarily through the influence of its ortho-substituent.

Fundamental Principle: The Lewis Acidity of Boronic Acids

Unlike carboxylic acids, which are Brønsted-Lowry acids that donate a proton, boronic acids primarily function as Lewis acids. The boron atom possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as a hydroxide ion from water. This acceptance converts the boron center from a neutral, trigonal planar geometry to an anionic, tetrahedral geometry. The proton released into the solution originates from the water molecule, not the boronic acid itself.[1][6]

This equilibrium is the fundamental basis for the pKa of boronic acids in aqueous solutions.

Caption: Lewis acid equilibrium of boronic acid in an aqueous medium.

Key Factors Modulating the pKa of 2-(Alkylcarbamoyl)benzeneboronic Acids

The acidity of a substituted benzeneboronic acid is a composite of several structural factors. For the specific class of 2-(alkylcarbamoyl)benzeneboronic acids, the interplay between electronic, steric, and intramolecular hydrogen bonding effects is particularly critical.

Electronic Effects of Aromatic Substituents: The Hammett Relationship

The electron density at the boron center is a primary determinant of its Lewis acidity. Electron-withdrawing groups (EWGs) on the aromatic ring decrease electron density at the boron atom, making it more electrophilic and thus a stronger Lewis acid (lower pKa). Conversely, electron-donating groups (EDGs) increase electron density, making it a weaker acid (higher pKa).[1][7]

This relationship is well-described by the Hammett equation, which correlates the pKa values of meta- and para-substituted derivatives with the substituent's Hammett constant (σ).[3][4][7] An excellent linear correlation is typically observed for these isomers.[3][7]

pKa = pKa₀ - ρσ

Where:

-

pKa is the acidity constant of the substituted acid.

-

pKa₀ is the acidity constant of the unsubstituted phenylboronic acid.

-

ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, quantifying its electronic effect.

While the carbamoyl group is fixed at the ortho position in our topic, additional substituents on the ring would follow this predictable trend, providing a reliable method for pKa tuning.

The Ortho-Carbamoyl Group: Intramolecular Hydrogen Bonding

The defining feature of 2-(alkylcarbamoyl)benzeneboronic acids is the ortho-carbamoyl group, which can dramatically influence pKa through intramolecular hydrogen bonding. This interaction is not captured by simple Hammett analysis, which is why ortho-isomers often deviate from the correlation.[7]

It is hypothesized that the N-H proton of the carbamoyl group can form a strong intramolecular hydrogen bond with the incipient negative charge on an oxygen atom of the tetrahedral boronate conjugate base. This interaction stabilizes the tetrahedral form relative to the neutral trigonal form, shifting the equilibrium towards the products and thereby lowering the pKa (increasing acidity).[7][8][9]

Caption: Intramolecular H-bond stabilizing the boronate anion.

This stabilization is analogous to the increased acidity seen in other ortho-substituted phenylboronic acids, such as those with -CHO or -OR groups, which can also stabilize the tetrahedral boronate.[7]

Steric Effects of the Alkyl Group

The "alkyl" portion of the carbamoyl group (R in -CONHR ) introduces a steric component. As the size of the alkyl group increases (e.g., H < CH₃ < CH(CH₃)₂ < C(CH₃)₃), it can cause steric hindrance. This hindrance may destabilize the tetrahedral boronate, which requires a specific geometry for optimal intramolecular hydrogen bonding. This steric clash would counteract the stabilizing effect of the hydrogen bond, potentially leading to an increase in pKa (decreased acidity) for bulkier alkyl groups.

Therefore, the observed pKa for a given derivative will be a balance between the electronic nature of the carbamoyl group, the stabilizing effect of the intramolecular hydrogen bond, and the destabilizing steric effects of the alkyl substituent.

Experimental Determination of pKa Values

Accurate pKa determination is essential for validating structure-acidity relationships. Spectrophotometric and potentiometric titrations are the most common and reliable methods.[7]

Protocol: Spectrophotometric Titration

This method is highly sensitive and requires only small amounts of sample. It relies on the principle that the neutral trigonal boronic acid and the anionic tetrahedral boronate have distinct UV-Vis absorbance spectra.

Causality: By monitoring the change in absorbance at a fixed wavelength across a range of pH values, one can determine the pH at which the two species are present in equal concentrations, which corresponds to the pKa. The presence of a clean isosbestic point, where the spectra of all solutions cross, is a key self-validating feature, indicating a simple two-state equilibrium.[3]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the boronic acid derivative in a co-solvent like DMSO or methanol to ensure solubility.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

-

Sample Preparation: Add a small, precise aliquot of the boronic acid stock solution to each buffer solution in a quartz cuvette. The final concentration should be in the low micromolar range to ensure solubility and adherence to the Beer-Lambert law.

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution against a buffer blank.

-

Data Analysis: Plot the absorbance at a wavelength of maximum change versus the measured pH of each buffer. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable four-parameter logistic function to extract the pKa value.

Protocol: Potentiometric Titration

This classic method involves titrating a solution of the boronic acid with a strong base (e.g., NaOH) and monitoring the pH with a calibrated electrode.

Causality: A plot of pH versus the volume of titrant added yields a titration curve. The pKa is the pH at the half-equivalence point, where half of the boronic acid has been converted to its conjugate boronate base.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the boronic acid derivative in a known volume of deionized, CO₂-free water. A co-solvent may be necessary for poorly soluble compounds.

-

Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Use a calibrated pH electrode and a micro-burette for precise addition of the standardized NaOH titrant.

-

Titration: Add the NaOH titrant in small increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

Data Analysis: Plot pH versus titrant volume. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plot can be used for more precise endpoint determination.

Caption: Experimental workflow for pKa determination.

Data Summary and Structure-Acidity Relationship

The following table illustrates the expected trends in pKa for a series of 2-(alkylcarbamoyl)benzeneboronic acid derivatives based on the principles discussed.

| R Group (in -CONHR) | Alkyl Group Size | Expected Steric Hindrance | Predicted Intramolecular H-Bond Strength | Expected pKa Trend |

| -H | Small | Minimal | Strong | Lowest pKa |

| -CH₃ (Methyl) | Small | Low | Strong | Slightly higher than -H |

| -CH₂CH₃ (Ethyl) | Medium | Moderate | Moderate | Intermediate pKa |

| -CH(CH₃)₂ (Isopropyl) | Large | Significant | Weaker | Higher pKa |

| -C(CH₃)₃ (tert-Butyl) | Very Large | High | Weak/Disrupted | Highest pKa |

Justification: The parent compound (R=H) is expected to have the lowest pKa due to strong, unhindered intramolecular hydrogen bonding that stabilizes the boronate anion. As the alkyl group size increases, steric hindrance is predicted to weaken this stabilizing interaction, leading to a corresponding increase in pKa.

Implications for Drug Development

-

Target Engagement: For enzymes that bind the tetrahedral boronate, a lower pKa ensures a higher concentration of the active species at physiological pH, potentially leading to greater potency.

-

Cell Permeability: A higher pKa favors the neutral, more lipophilic trigonal form, which can improve passive diffusion across cell membranes. The ideal pKa is often a compromise between these opposing requirements.

-

Solubility and Formulation: The formation of boronic esters with polyol excipients like mannitol is a common strategy to improve the solubility and stability of boronic acid drugs.[2][10][11] The efficiency of this esterification is pH-dependent and is maximized when the pH is close to the pKa of the boronic acid.[5] Understanding and controlling the pKa is therefore vital for successful formulation development.

Conclusion

The pKa of 2-(alkylcarbamoyl)benzeneboronic acid derivatives is a finely tunable parameter governed by a sophisticated interplay of electronic, steric, and intramolecular hydrogen bonding effects. The ortho-carbamoyl group, through its ability to form a stabilizing intramolecular hydrogen bond with the boronate anion, provides a powerful mechanism for lowering the pKa into a biologically relevant range. However, the steric bulk of the associated alkyl group can counteract this effect. By systematically modifying the alkyl substituent and applying robust experimental methods for pKa determination, medicinal chemists can rationally design molecules with an optimal ionization profile, thereby enhancing their potential as therapeutic agents.

References

-

Aldridge, S., et al. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. [Link]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Popov, K., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences. [Link]

-

da Silva, J. B. P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

-

Marinaro, W. A., & Stella, V. J. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Nascimento, M. A. C., & da Silva, C. O. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. [Link]

-

Yang, W., Gao, X., & Wang, B. (2007). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews. [Link]

-

ResearchGate. (n.d.). Acidity (pKa values) for selected monosubstituted benzoic and phenylboronic acids. [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Hydrogen bonds in boronic acids and their complexes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. [Link]

-

Dahl, G., et al. (2018). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Medicinal Chemistry Letters. [Link]

-

Chemistry Steps. (n.d.). pKa and Acid Strength – What Factors Affect the Acidity. [Link]

-

Ashenhurst, J. (2010). Five Key Factors That Influence Acidity. Master Organic Chemistry. [Link]

-

Shokri, A., Abedin, A., & Kass, S. R. (2012). Effect of hydrogen bonds on pKa values: importance of networking. Journal of the American Chemical Society. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-(2-Carboxyvinyl)benzeneboronic acid | 374105-86-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational Chemistry Highlights: Effect of Hydrogen Bonds on pKa Values: Importance of Networking [compchemhighlights.org]

- 10. researchgate.net [researchgate.net]

- 11. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of Ortho, Meta, and Para-Carbamoyl Phenylboronic Acids

Executive Summary

This technical guide provides a mechanistic analysis of carbamoyl-substituted phenylboronic acids (CPBAs), focusing on the critical structure-activity relationships (SAR) dictated by regiochemistry (ortho, meta, para). For researchers in medicinal chemistry and sensor development, understanding these isomers is pivotal: the ortho-isomer exhibits unique "Wulff-type" intramolecular catalysis, significantly lowering pKa for physiological applications, while meta and para isomers follow standard Hammett electronic distributions, offering higher stability but lower physiological reactivity.

Structural Mechanistics & The Ortho Effect[1]

The reactivity of phenylboronic acids (PBAs) is governed by the electrophilicity of the boron atom. In carbamoyl derivatives (

The "Wulff-Type" Ortho Interaction

The ortho-carbamoyl isomer is distinct due to Neighboring Group Participation (NGP). Unlike meta and para isomers, the carbonyl oxygen of the ortho-amide can donate electron density into the empty

-

Mechanism: This forms a five-membered intramolecular coordinate bond (

). -

Result: This interaction stabilizes the

-like transition state, effectively lowering the pKa of the boronic acid. While unsubstituted PBA has a pKa of ~8.8, ortho-carbamoyl derivatives often exhibit pKa values in the range of 6.5 – 7.2 . -

Significance: This pKa shift allows the ortho-isomer to bind diols (sugars) effectively at physiological pH (7.4), a capability largely absent in meta and para isomers without external base.

Electronic Effects in Meta and Para Isomers

-

Meta-Carbamoyl: The amide group acts primarily as an electron-withdrawing group (EWG) via induction (

). This slightly lowers the pKa (to ~8.1–8.3) compared to phenylboronic acid, but lacks the catalytic stabilization of the ortho position. -

Para-Carbamoyl: The amide exerts both inductive withdrawal and resonance effects. However, due to the distance, the pKa reduction is modest (~8.0–8.2). These isomers are preferred when high oxidative stability is required, as they are less prone to protodeboronation than the ortho isomer.

Comparative Physicochemical Profile

| Feature | Ortho-Carbamoyl PBA | Meta-Carbamoyl PBA | Para-Carbamoyl PBA |

| Dominant Effect | Intramolecular Coordination ( | Inductive Withdrawal ( | Inductive + Resonance |

| Approximate pKa | 6.5 – 7.2 (Tunable via N-subs) | 8.1 – 8.3 | 8.0 – 8.2 |

| Physiological Binding | High (Spontaneous at pH 7.4) | Low (Requires pH > 8.0) | Low (Requires pH > 8.0) |

| Aqueous Solubility | Moderate (Internal H-bond reduces polarity) | High | High |

| Protodeboronation Risk | High (Acid/Base catalyzed) | Low | Low |

Carbohydrate Binding Kinetics & Thermodynamics[2]

The primary application of CPBAs is the reversible covalent binding of 1,2- or 1,3-diols (e.g., glucose, sialic acid).

Binding Mechanism

The binding process involves the displacement of two hydroxyl groups on the boron by the diol oxygens, releasing two water molecules.

Figure 1: The equilibrium between trigonal and tetrahedral forms. The ortho-carbamoyl group accelerates the transition to the tetrahedral state (blue), facilitating sugar binding (green).

Selectivity Profiles

-

Fructose: High affinity (

) due to its syn-periplanar diol arrangement. -

Glucose: Lower affinity (

). -

Optimization: Ortho-carbamoyl derivatives are frequently modified with bulky N-substituents to create steric pockets that select for glucose over fructose, overcoming the natural thermodynamic preference for fructose.

Experimental Protocols

Synthesis of Carbamoyl Phenylboronic Acids

Direct amidation of carboxyphenylboronic acid is challenging due to the competing reactivity of the boronic acid group. The following protocol uses a pinacol ester protection strategy to ensure high yield and purity.

Reagents:

-

4-Carboxyphenylboronic acid pinacol ester (Starting Material)

-

Primary/Secondary Amine (

) -

HATU or TBTU (Coupling Agent)

-

DIPEA (Base)

-

DMF (Solvent)

-

NaIO4 / HCl (Deprotection)

Workflow Diagram:

Figure 2: Step-by-step synthetic pathway for generating carbamoyl phenylboronic acids using pinacol protection to prevent side reactions.

Protocol: pKa Determination via Spectrophotometric Titration

To validate the ortho-effect or compare isomers, accurate pKa determination is essential.

-

Preparation: Dissolve the CPBA (

) in a buffer solution containing 50% MeOH (to ensure solubility) and 0.1 M NaCl (ionic strength control). -

Titration: Adjust pH from 3.0 to 11.0 using dilute HCl and NaOH.

-

Measurement: Record UV-Vis spectra at each pH increment (0.2 units).

-

Observation: The trigonal form typically absorbs at

, while the tetrahedral form shifts to

-

-

Calculation: Plot Absorbance vs. pH at a fixed wavelength. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.

Validation Check: If the calculated pKa for an ortho-isomer is > 8.0, suspect lack of intramolecular coordination (steric clash) or solvent interference (e.g., too much DMSO disrupting the B...O bond).

Applications in Drug Discovery & Sensing[1]

Glucose Monitoring (CGM)[3]

-

Isomer Choice: Ortho-Carbamoyl .

-

Rationale: The lowered pKa allows for continuous glucose binding at blood pH (7.4). Meta and Para isomers would require a pH > 8.5 to function, which is incompatible with in vivo monitoring.

-

Example: Phenylboronic acid-based hydrogels (e.g., in contact lenses) use ortho-amido derivatives to swell/shrink in response to glucose concentrations.

Protease Inhibitors (Medicinal Chemistry)

-

Isomer Choice: Meta or Para .

-

Rationale: In drug design (e.g., Bortezomib analogs), the boronic acid warhead targets a serine or threonine residue in the enzyme active site. The amide linker is used for structural positioning, not pKa modulation. Meta/Para isomers are preferred here for their oxidative stability during metabolism, whereas ortho isomers might cyclize or degrade too rapidly in the metabolic environment.

Bioconjugation

-

Isomer Choice: Para-Carbamoyl .

-

Rationale: The para position offers the least steric hindrance for conjugating the phenylboronic acid to proteins or polymers. It acts as a linear linker, making the boron accessible for targeting sialic acid on cell surfaces (tumor targeting).

References

-

Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds: The Construction of Chiral Cavities as Specific Receptor Sites. Pure and Applied Chemistry. Link

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide Sensing with Molecular Receptors Based on Boronic Acid. Angewandte Chemie International Edition. Link

-

Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The Relationship Among pKa, pH, and Binding Constants in the Interactions Between Boronic Acids and Diols—What Is Important?. Tetrahedron. Link

-

Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. Link

Thermodynamic Stability of Boronate Esters with Cis-Diols

Executive Summary

The reversible covalent bond between boronic acids and cis-diols is a cornerstone of dynamic covalent chemistry, underpinning technologies from glucose sensors to pH-responsive drug delivery systems. Unlike static covalent bonds, boronate esters exist in a thermodynamic equilibrium governed strictly by pH, pKa, and diol geometry.

This guide provides a rigorous analysis of the thermodynamic stability of these esters. It moves beyond basic textbook definitions to explore the "Ionization-Esterification" square scheme, the critical role of boron hybridization (

Mechanistic Foundations: The Thermodynamic Cycle

To engineer stable or responsive boronate systems, one must understand that the reaction does not proceed through a single pathway. It involves a thermodynamic cycle (a "square scheme") linking four species: the neutral boronic acid, the anionic boronate, the neutral ester, and the anionic ester.

The Hybridization Switch

-

Trigonal Planar (

): Neutral boronic acids are electron-deficient Lewis acids. They form esters, but these neutral esters are often hydrolytically unstable due to ring strain and the lack of a full octet on boron. -

Tetrahedral (

): Upon binding a hydroxide ion (or an alkoxide), the boron rehybridizes to a tetrahedral anionic geometry. This is the high-stability state. The relief of angle strain in the resulting 5-membered dioxaborolane ring (formed with 1,2-diols) drives the equilibrium forward.

The "pKa Sandwich" Principle

The stability of the ester is maximal when the solution pH lies between the pKa of the boronic acid and the pKa of the diol.

-

pH < pKa(acid): The boron is neutral (

). Binding is weak unless the diol is highly pre-organized (e.g., catechol). -

pH > pKa(acid): The boron becomes anionic (

), facilitating strong binding. -

pH >> pKa(diol): Hydroxide ions outcompete the diol for the boron center, and the ester hydrolyzes.

Visualization: The Square Scheme

The following diagram illustrates the coupled equilibria. Note that the diagonal pathway (direct reaction of boronate anion with diol) is kinetically fastest and thermodynamically favored.

Figure 1: The Thermodynamic Square Scheme. The transition from Neutral Acid to Anionic Ester (via the Anionic Acid) represents the pathway to the most thermodynamically stable complex.

Structural Determinants of Stability

Not all diols are created equal. The binding constant (

Cis-1,2-Diols vs. 1,3-Diols

-

5-Membered Rings (1,2-Diols): Boronic acids form 5-membered dioxaborolane rings with 1,2-diols. This is generally favored for tetrahedral boron (

) due to smaller bond angles (~109.5°). -

6-Membered Rings (1,3-Diols): These form dioxaborinane rings. While possible, they are entropically less favored and often suffer from 1,3-diaxial interactions unless the ring is locked in a specific chair conformation.

The Pre-organization Effect

A diol that is already "locked" in a cis-coplanar conformation binds much tighter than a flexible chain that must lose entropic freedom to bind.

| Diol Class | Representative Molecule | Binding Affinity ( | Structural Rationale |

| Aromatic Cis-Diol | Catechol | Very High ( | Planar, rigid geometry perfectly matches |

| Furanose Sugar | Ribose | High | The 5-membered furanose ring forces the C2-C3 hydroxyls into a nearly eclipsed cis orientation. |

| Pyranose Sugar | Glucose | Low ( | The 6-membered ring prefers the chair form; 1,2-diols are often trans or gauche, requiring distortion to bind. |

| Linear Polyol | Sorbitol | Medium | High flexibility allows it to wrap around boron, but entropic penalty is high. |

| Alpha-Hydroxy Acid | Lactic Acid | High | Forms a mixed anhydride/ester 5-membered ring; very stable at low pH. |

Protocol: The Alizarin Red S (ARS) Competition Assay[1]

Directly measuring the binding of "silent" diols (like sugars) is difficult. The ARS assay is the industry standard indirect method. ARS is a catechol-dye that fluoresces intensely when bound to a boronic acid.[1] A non-fluorescent diol displaces the ARS, causing a drop in fluorescence.

Reagents[2]

-

Buffer: 0.1 M Phosphate or HEPES, pH 7.4 (Must be strictly controlled).

-

Probe: Alizarin Red S (ARS) (

M). -

Boronic Acid: Phenylboronic Acid (PBA) (

M). -

Analyte: Target Diol (e.g., Glucose, Fructose).[2]

Step-by-Step Methodology

-

Determine

: Titrate Boronic Acid into fixed ARS. Plot Fluorescence vs. [Boronic Acid]. Use a Benesi-Hildebrand or non-linear least squares fit to find the binding constant of the dye itself ( -

Prepare Complex: Create a "master mix" of Boronic Acid and ARS at concentrations where ~85% of ARS is bound.

-

Titrate Diol: Add increasing concentrations of the target diol to the master mix.

-

Measure Displacement: Monitor the decrease in fluorescence intensity (Excitation: 468 nm, Emission: 572 nm).

-

Calculate

: Use the three-component equilibrium equation (Springsteen & Wang method):

Assay Workflow Visualization

Figure 2: The ARS Competitive Binding Assay workflow. The displacement of the fluorescent reporter allows quantification of non-fluorescent analytes.

Application: pH-Responsive Drug Delivery[4][5]

The pH-dependence of the boronate ester is exploited in oncology to create "smart" drug carriers.[3] These carriers are stable in the bloodstream (pH 7.4) but disassemble in the acidic microenvironment of a tumor or the endosome (pH 5.0 - 6.0).

The Mechanism

-

Bloodstream (pH 7.4): The boronic acid (pKa ~8-9) is partially anionic or in equilibrium with a diol-polymer (e.g., PVA or dextran). The crosslinks are stable.

-

Cellular Uptake: The nanocarrier enters the cell via endocytosis.

-

Endosomal Acidification (pH < 6.0): The pH drops below the pKa of the boronate ester.

-

Hydrolysis: The equilibrium shifts toward the neutral boronic acid and free diol. The crosslinks break.

-

Payload Release: The polymer network disintegrates, releasing the encapsulated therapeutic (e.g., Bortezomib or Doxorubicin).

Figure 3: pH-Triggered Release Mechanism. The drop in pH drives the thermodynamic equilibrium toward hydrolysis, disassembling the carrier.

References

-

Springsteen, G., & Wang, B. (2002).[1][2][4][5][6] A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.[1][4][6]

-

Lorand, J. P., & Edwards, J. O. (1959). Polyol complexes and structure of the benzeneboronate ion. Journal of Organic Chemistry, 24(6), 769-774.

-

Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326.

-

Cambié, D., et al. (2019). Applications of Dynamic Covalent Chemistry in Drug Discovery and Development. Journal of Medicinal Chemistry, 62(10), 4815–4838.

-

Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: from materials to medicine.[7] Chemical Reviews, 116(3), 1375-1397.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. A detailed examination of boronic acid–diol complexation (2002) | Greg Springsteen | 1394 Citations [scispace.com]

- 7. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Strategic Synthesis of Amide-Functionalized Phenylboronic Acids

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Amide-functionalized phenylboronic acids (PBA) are a cornerstone class of molecules in medicinal chemistry, chemical biology, and materials science. Their unique ability to form reversible covalent bonds with diols makes them invaluable for glucose sensing, while the amide linkage provides a robust scaffold for building complex molecular architectures and tuning physicochemical properties. This document provides an in-depth guide to the strategic synthesis of these critical compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, justify methodological choices, and provide detailed, field-tested protocols for their successful synthesis, purification, and characterization.

Introduction: The "Why" Behind the Synthesis

The dual functionality of an amide and a boronic acid on a phenyl ring creates a molecule of significant versatility.

-

In Drug Delivery & Diagnostics: The boronic acid moiety acts as a recognition element for cis-diols, which are prevalent in saccharides and glycoproteins. This interaction is exploited in glucose-responsive insulin delivery systems and as targeting ligands for sialic acid-rich cancer cells.[1][2] The amide bond serves as a stable linker to connect the PBA recognition unit to a polymer backbone, nanoparticle, or therapeutic payload.[1][3]

-

In Organic Synthesis: These molecules are bifunctional building blocks. The boronic acid is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[4][5][6] The amide group, meanwhile, can modulate electronic properties or serve as a handle for further functionalization.

The primary challenge in their synthesis lies in the mutual reactivity of the amine (or carboxylic acid) and the boronic acid group, which necessitates a carefully planned synthetic strategy, often involving orthogonal protecting groups.

Core Synthetic Strategies: A Fork in the Road

Two principal retrosynthetic pathways dominate the preparation of amide-functionalized phenylboronic acids. The choice depends largely on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Strategy A (Amide Coupling on a PBA Scaffold) is the most direct and widely used approach. It begins with a commercially available aminophenylboronic acid, which is then coupled with a carboxylic acid of interest. This strategy is the focus of our detailed protocols.

The Cornerstone of Success: Amide Coupling Methodologies

The direct condensation of a carboxylic acid and an amine to form an amide requires harsh conditions (>160 °C) due to the unfavorable formation of an ammonium carboxylate salt.[7] Therefore, activation of the carboxylic acid is essential. While numerous "coupling reagents" exist, their effectiveness with boronic acid-containing substrates varies.

| Coupling Method | Activating Agent(s) | Key Advantages | Key Considerations & Cautions |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction times, low epimerization for chiral acids.[] | Reagents and byproducts can be difficult to remove. Often the preferred method for difficult couplings. |

| Carbodiimides | EDCI, DCC | Cost-effective, widely used. Often used with additives like HOBt to increase efficiency and reduce side reactions. | DCC byproduct (DCU) is insoluble and removed by filtration, but EDCI byproducts are water-soluble. Potential for racemization. |

| Acid Chlorides | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Highly reactive, drives reactions to completion.[] | Requires a separate step to synthesize the acid chloride. Harsh conditions (e.g., generation of HCl) may not be compatible with sensitive functional groups or the boronic acid itself. |

| Boronic Acid Catalysis | Arylboronic acids (as catalysts) | Green chemistry approach, water is the only byproduct.[7][9] | Important Distinction: This is a method for forming amide bonds using a boronic acid as a catalyst, not for synthesizing the target molecules of this guide. It is generally used for simpler substrates.[7] |

Expert Recommendation: For the synthesis of amide-functionalized PBAs, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provides the best balance of reactivity, yield, and suppression of side reactions, especially when working with valuable or complex substrates.

Detailed Protocols: From Reagents to Purified Product

Here, we detail the most common synthetic workflow (Strategy A), starting from 3-aminophenylboronic acid (3-APBA). This process involves three key stages: protection of the amine, amide coupling, and final purification.

Protocol 1: N-Boc Protection of 3-Aminophenylboronic Acid

Rationale: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines in this context. It is stable to the basic conditions of amide coupling but can be readily removed under acidic conditions if the free amine is required in the final product.[10][11]

Materials:

| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |

| 3-Aminophenylboronic acid (3-APBA) | 136.94 | 1.00 g | 7.30 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.76 g | 8.03 | 1.1 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.23 g | 14.6 | 2.0 |

| Tetrahydrofuran (THF) | - | 20 mL | - | - |

| Deionized Water | - | 20 mL | - | - |

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 3-aminophenylboronic acid in 20 mL of THF.

-

Aqueous Base: In a separate beaker, dissolve sodium bicarbonate in 20 mL of deionized water. Add this aqueous solution to the flask containing the 3-APBA solution.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate in a minimal amount of THF (approx. 5 mL) and add it dropwise to the stirring biphasic mixture at room temperature.

-

Reaction: Allow the reaction to stir vigorously at room temperature overnight. The reaction can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting amine.

-

Work-up (Acidification): Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. This step protonates any unreacted amine and ensures the product is in the organic layer.

-

Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is often a white to off-white solid of sufficient purity for the next step. If necessary, it can be purified by recrystallization from an ethyl acetate/hexane mixture.

Protocol 2: HATU-Mediated Amide Coupling

Rationale: This protocol couples the Boc-protected PBA from Protocol 1 with a generic carboxylic acid (R-COOH). HATU is used as the coupling agent with DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base to neutralize the hexafluorophosphate salt and activate the carboxylic acid.

Materials:

| Reagent | M.W. | Amount (for 1 mmol scale) | Moles (mmol) | Equiv. |

| Boc-3-aminophenylboronic acid | 236.06 | 236 mg | 1.0 | 1.0 |

| Carboxylic Acid (R-COOH) | Varies | Varies | 1.1 | 1.1 |

| HATU | 380.23 | 418 mg | 1.1 | 1.1 |

| DIPEA | 129.24 | 348 µL | 2.0 | 2.0 |

| Anhydrous DMF | - | 5 mL | - | - |

Procedure:

-

Inert Atmosphere: Flame-dry a 25 mL round-bottom flask under a nitrogen or argon atmosphere and allow it to cool to room temperature.

-

Reagent Addition: To the flask, add the carboxylic acid (1.1 mmol), Boc-3-aminophenylboronic acid (1.0 mmol), and HATU (1.1 mmol).

-

Dissolution: Add 5 mL of anhydrous DMF via syringe to dissolve the solids.

-

Base Addition: Cool the flask to 0 °C in an ice bath. Add DIPEA (2.0 mmol) dropwise to the stirring solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up (Quenching): Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

-

Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 5% aqueous citric acid (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and finally with brine (1 x 20 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification of amides can sometimes be challenging due to their polarity and potential for decomposition on silica gel.[12]

-

Column Chromatography: This is the most common method. A typical eluent system is a gradient of ethyl acetate in hexanes. It may be beneficial to add a small amount of triethylamine (~0.5%) to the eluent to prevent streaking if the compound is basic.[12]

-

Recrystallization: This is a highly effective method for obtaining pure crystalline amides.[12] Solvents like ethanol, acetonitrile, or ethyl acetate/hexane mixtures are good starting points.

-

Characterization: The final product should be characterized unambiguously.

-

¹H and ¹³C NMR: To confirm the structure and purity. The disappearance of the carboxylic acid proton and the appearance of the amide N-H proton are key indicators.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

¹¹B NMR: Can be used to confirm the presence and environment of the boron atom; a broad singlet between 20-30 ppm is typical for arylboronic acids.

-

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Amide Coupling | 1. Incomplete activation of the carboxylic acid.2. Water present in the reaction.3. Steric hindrance. | 1. Increase equivalents of coupling agent (to 1.2-1.5 eq).2. Ensure all glassware is dry and use anhydrous solvents.3. Increase reaction time and/or temperature (e.g., to 40-50 °C). |

| Deboronation (Loss of B(OH)₂ group) | Exposure to strong acid or prolonged heating. | Use mild work-up conditions. Avoid unnecessarily long reaction times at high temperatures. Confirm the presence of the boronic acid moiety by ¹¹B NMR or by performing a test Suzuki reaction. |

| Multiple Products Observed | 1. Incomplete protection of the starting amine.2. Side reactions with the coupling reagent. | 1. Ensure the protection step went to completion before proceeding.2. Use HATU, which is known for cleaner reactions. Ensure the correct order of addition (pre-activating the acid before adding the amine can sometimes help). |

| Difficulty in Purification | Coupling agent byproducts (e.g., HOBt, guanidinium salts) are co-eluting with the product. | Perform a thorough aqueous work-up as described in Protocol 2. The acidic and basic washes are critical for removing these impurities. Consider recrystallization as an alternative to chromatography. |

References

- Google Patents. (2021). CN109467569B - Synthetic method of 3-aminophenylboronic acid.

-

Organic Chemistry Portal. (2015). Boc-Protected Amino Groups. [Link]

-

Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

-

ResearchGate. (2024). Scope of boronic acids in the cross‐coupling of amides. [Link]

-

Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. [Link]

-

National Center for Biotechnology Information. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

-

National Center for Biotechnology Information. (2022). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. [Link]

-

Organic Chemistry Portal. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. [Link]

-

National Center for Biotechnology Information. (2016). Phenylboronic acid-functionalized magnetic nanoparticles for one-step saccharides enrichment and mass spectrometry analysis. [Link]

-

Science.gov. phenylboronic acid functionalized: Topics by Science.gov. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

ResearchGate. (2020). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

-

ResearchGate. (2022). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

-

National Center for Biotechnology Information. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

-

Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

-

ResearchGate. Suzuki coupling reaction with phenylboronic acid. [Link]

-

ResearchGate. (2014). Can orthoamino phenylboronic acid form amide bond with acid functionalized compound?. [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?. [Link]

-

Catrin. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. [Link]

Sources

- 1. phenylboronic acid functionalized: Topics by Science.gov [science.gov]

- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid-functionalized magnetic nanoparticles for one-step saccharides enrichment and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 7. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Fluorescence Modulation Assays Using Boronic Acid Quencher Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of Boronic Acid Probes

Boronic acid-based fluorescent probes have emerged as indispensable tools in chemical biology and drug discovery, offering a versatile platform for the detection and quantification of a wide array of biologically significant molecules.[1][2][3] Their utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- or 1,3-diols, a structural motif prevalent in saccharides, glycoproteins, and certain catecholamines.[1][2][3][4] This specific interaction, when coupled with a fluorescent reporter, enables the development of highly sensitive and selective assays for monitoring analytes crucial to various physiological and pathological processes.[1][4]

This guide provides a comprehensive overview of fluorescence modulation assays utilizing boronic acid quencher probes. We will delve into the fundamental principles governing their mechanism of action, explore their diverse applications, and provide detailed, field-proven protocols to empower researchers in their experimental endeavors.

The "Turn-On" and "Turn-Off" Mechanisms of Fluorescence Modulation

The core principle of these assays lies in the ability of the boronic acid group to modulate the fluorescence of a nearby fluorophore upon binding to a diol-containing analyte. This modulation can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity, depending on the specific design of the probe.[5]

Photoinduced Electron Transfer (PET): A Key Quenching Mechanism

A predominant mechanism for fluorescence modulation in these systems is Photoinduced Electron Transfer (PET).[5][6] In a typical "turn-on" sensor design, the boronic acid group, in its unbound, trigonal planar state, acts as a Lewis acid and can quench the fluorescence of an adjacent fluorophore through PET.[5] The process can be visualized as follows:

Caption: Photoinduced Electron Transfer (PET) mechanism in a "turn-on" boronic acid probe.

Upon binding to a cis-diol, the boron center transitions from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized state.[7] This change in geometry and electronic properties disrupts the PET process, leading to a restoration of the fluorophore's emission and a "turn-on" signal.[5]

Intramolecular Charge Transfer (ICT)

Another important mechanism involves Intramolecular Charge Transfer (ICT). In these probes, the boronic acid group can act as either an electron-withdrawing or electron-donating group, depending on its hybridization state.[7] The neutral, unbound boronic acid is electron-withdrawing.[7] Upon binding a diol, it forms an anionic boronate ester, which is electron-donating.[7] This switch in electronic character alters the ICT properties of the fluorophore, resulting in a change in fluorescence intensity and/or a shift in the emission wavelength.[7]

Applications in Research and Drug Development

The versatility of boronic acid-based fluorescence assays has led to their application in numerous fields:

-

Saccharide Sensing: A primary application is the detection of monosaccharides like glucose, fructose, and galactose.[4][8] This is particularly relevant for developing continuous glucose monitoring systems for diabetes management.[1][9]

-

Glycan and Glycoprotein Analysis: The ability to bind to diol-containing structures makes these probes valuable for studying complex carbohydrates, which play crucial roles in cell recognition, signaling, and disease.[2]

-

Detection of Catecholamines: Neurotransmitters such as dopamine and adrenaline contain a catechol moiety (a 1,2-diol) and can be detected using boronic acid probes.[1]

-

Enzyme Activity Assays: These assays can be designed to monitor the activity of enzymes that produce or consume diol-containing substrates.

-

Cell Imaging: Boronic acid probes can be used for in-situ imaging of analytes within living cells, providing spatial and temporal information about biological processes.[1][10]

Experimental Protocols

General Considerations and Best Practices

-

pH: The binding affinity of boronic acids to diols is highly pH-dependent.[9] The pKa of the boronic acid and the boronic ester-diol complex will determine the optimal pH range for the assay.[9] It is crucial to perform experiments in a well-buffered solution.

-

Solvent: While many assays are designed for aqueous buffers, the solubility of some probes and analytes may require the use of co-solvents. Ensure that the chosen solvent does not interfere with the fluorescence of the probe or the binding interaction.

-

Probe Concentration: The optimal probe concentration should be determined empirically. It should be low enough to minimize background fluorescence but high enough to provide a sufficient signal-to-noise ratio.

-

Controls: Always include appropriate controls, such as a blank (buffer only), a negative control (probe without analyte), and a positive control (probe with a known concentration of analyte).

Protocol 1: General Saccharide Detection Assay

This protocol provides a general framework for detecting a saccharide using a "turn-on" boronic acid quencher probe.

Materials:

-

Boronic acid quencher probe (e.g., a commercially available or custom-synthesized probe)

-

Analyte stock solution (e.g., 1 M glucose in assay buffer)

-

Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of the boronic acid probe in the assay buffer. The final concentration will depend on the specific probe and should be optimized. A starting concentration of 1-10 µM is often a good starting point.

-

Prepare a serial dilution of the analyte in the assay buffer. The concentration range should span the expected dissociation constant (Kd) of the probe-analyte interaction.

-

Add the probe solution to the wells of the 96-well microplate.

-

Add the different concentrations of the analyte to the respective wells. Include a well with only the probe and buffer as a negative control.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium. The incubation time should be optimized for the specific probe and analyte.

-

Measure the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore of the probe.

-

Data Analysis:

-

Subtract the background fluorescence (from the well with buffer only) from all readings.

-

Plot the fluorescence intensity as a function of the analyte concentration.

-

The data can be fit to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

-

Protocol 2: Determination of Probe Selectivity

This protocol is designed to assess the selectivity of a boronic acid probe for a target analyte over other potentially interfering substances.

Materials:

-

Same as Protocol 1

-

Stock solutions of potential interfering compounds (e.g., other monosaccharides, amino acids, salts)

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Prepare solutions of the target analyte and interfering compounds at a fixed concentration (e.g., 10-fold higher than the Kd of the target analyte).

-

Add the target analyte and each interfering compound to separate wells containing the probe solution.

-

Include a well with only the probe and buffer as a baseline.

-

Follow steps 5-6 from Protocol 1.

-

Data Analysis:

-

Compare the fluorescence response generated by the target analyte to the responses from the interfering compounds.

-

A highly selective probe will show a significant fluorescence change only in the presence of the target analyte.

-

Data Presentation and Interpretation

Quantitative Data Summary

| Parameter | Description | Typical Range |

| Dissociation Constant (Kd) | The concentration of analyte at which half of the probes are bound. A lower Kd indicates higher affinity. | µM to mM[7] |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | µM to mM |

| Dynamic Range | The range of analyte concentrations over which the fluorescence signal is proportional to the concentration. | Varies depending on the probe |

| Selectivity Coefficient | A measure of the probe's preference for the target analyte over an interfering compound. | >10 for good selectivity |

Workflow for a Typical Fluorescence Modulation Assay

Caption: A generalized workflow for a fluorescence modulation assay using a boronic acid quencher probe.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low fluorescence signal | - Incorrect excitation/emission wavelengths.- Probe degradation.- Inappropriate buffer pH. | - Verify instrument settings.- Use a fresh probe solution.- Optimize buffer pH. |

| High background fluorescence | - Probe concentration is too high.- Autofluorescence from the sample or buffer components. | - Titrate the probe to a lower concentration.- Use a buffer with low intrinsic fluorescence.- Measure and subtract the background from a control well. |

| Poor reproducibility | - Inaccurate pipetting.- Temperature fluctuations.- Incomplete mixing. | - Use calibrated pipettes.- Ensure consistent incubation temperature.- Gently mix the plate before reading. |

| Non-specific binding | - Probe interacts with other molecules in the sample. | - Include appropriate controls to assess non-specific binding.- Consider modifying the probe structure to improve specificity. |

Conclusion

Fluorescence modulation assays using boronic acid quencher probes offer a powerful and adaptable platform for the sensitive and selective detection of diol-containing analytes. By understanding the underlying principles of their mechanism and following robust experimental protocols, researchers can effectively leverage this technology to advance their studies in various scientific disciplines. The continued development of novel boronic acid probes with improved affinity, selectivity, and photophysical properties promises to further expand the scope and impact of these valuable analytical tools.

References

-

DiCesare, N., & Lakowicz, J. R. (2001). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics, 6(4), 472-479. [Link]

-

McNicholas, K., & Diamond, D. (2018). Boronic acid fluorophores for saccharide sensing. DORAS | DCU Research Repository. [Link]

-

Wang, Y., Zhou, Y., & Wang, S. (2018). Recent development of boronic acid-based fluorescent sensors. Chemical Society Reviews, 47(17), 6521-6541. [Link]

-

James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Fluorescent sensors based on boronic acids. In Advances in Fluorescence Sensing Technology II (Vol. 2680, pp. 2-10). SPIE. [Link]

-

Li, M., & Li, X. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(11), 978. [Link]

-

Li, M., & Li, X. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. PMC. [Link]

-

Wang, Y., Zhou, Y., & Wang, S. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]

-

Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y., ... & James, T. D. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312-326. [Link]

-

Aronoff, M. R., VanVeller, B., & Raines, R. T. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Organic Letters, 15(21), 5554-5556. [Link]

-

Zhang, X., Wang, Y., & Li, X. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8449-8457. [Link]

Sources

- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boronic acid fluorophores for saccharide sensing - DORAS [doras.dcu.ie]

- 10. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Improving Water Solubility of 2-(n-Propylcarbamoyl)benzeneboronic acid

[1][2]

Case ID: SOL-PBA-002 Subject: Solubility Optimization & Formulation Guide Molecule: 2-(n-Propylcarbamoyl)benzeneboronic acid (CAS: 874459-87-7) Classification: Organoboron Compound / Phenylboronic Acid Derivative[1][2]

Executive Summary

Researchers frequently encounter precipitation issues with 2-(n-Propylcarbamoyl)benzeneboronic acid in aqueous media.[1][2] This molecule presents a dual challenge: the lipophilic n-propyl chain reduces inherent water solubility, while the boronic acid moiety (

This guide provides field-validated protocols to stabilize the monomeric, soluble species of the compound.[2][3] The most robust solution involves diol-complexation (e.g., with D-mannitol), which traps the boron in a hydrophilic tetrahedral state, significantly enhancing solubility at physiological pH.[2]

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Precipitation in Aqueous Buffers[2]

Q1: I dissolved the compound in PBS (pH 7.4), but it precipitated within minutes. Why?

A: This is a classic issue governed by the pKa of the boronic acid group.[2][3]

-

The Mechanism: Phenylboronic acids typically have a pKa between 8.0 and 9.[2][3]0. At pH 7.4, the molecule exists primarily in its neutral, trigonal planar form, which is poorly soluble.[2][3] The neutral form also spontaneously dehydrates to form a cyclic trimer called a boroxine , which is highly hydrophobic and precipitates out of solution.[2][3]

-

The Fix: You must shift the equilibrium toward the tetrahedral boronate anion , which is highly soluble.[2] This can be achieved by raising the pH (not always physiological) or, more effectively, by diol complexation (see Protocol B).[1][2][3]

Q2: Can I just add NaOH to dissolve it?

A: Yes, but with caveats.[1][2]

-

Pro: Raising the pH to >9.0 will convert the compound to its anionic form (

), which is water-soluble.[1][2] -

Con: High pH is often incompatible with biological assays (cell culture, enzymatic reactions).[1][2] Furthermore, ortho-substituted benzamides can be sensitive to hydrolysis at extreme pH.[1][2][3]

-

Recommendation: Only use pH adjustment for stock solutions that will be significantly diluted into a lower pH buffer immediately before use, or use the Diol Complexation method for neutral pH stability.[2][3]

Category B: Formulation & Solubilization Protocols

Q3: What is the best method to create a stable, high-concentration aqueous stock?

A: The "Sugar Trick" (Diol Complexation) is the industry standard for solubilizing boronic acids.[2] Polyols like D-Mannitol or D-Sorbitol form cyclic esters with the boronic acid.[1][2][3] This reaction releases protons (lowering the apparent pKa) and locks the boron into a soluble, tetrahedral anionic complex at neutral pH.[2][3]

Protocol: Mannitol-Assisted Solubilization

Target Concentration: 10 mM in aqueous buffer[1][2]

-

Weighing: Weigh 2-(n-Propylcarbamoyl)benzeneboronic acid.

-

Excipient Addition: Add D-Mannitol at a 10:1 molar ratio (Mannitol : Boronic Acid).

-

Note: A 1:1 ratio is stoichiometrically sufficient, but excess mannitol ensures rapid dissolution and prevents boroxine formation.[2]

-

-

Sonication: Sonicate for 5–10 minutes at ambient temperature.

-

Observation: The solution should become clear. The complex formed is the mannitol-boronate ester , which mimics the bioactivity of the free acid in many binding assays while remaining soluble.[2][3]

Q4: Is DMSO compatible with this compound?

A: Yes. The compound is soluble in DMSO.[2][3][4]

-

Workflow: Prepare a 100 mM stock in anhydrous DMSO.

-

Dilution: Dilute the DMSO stock into aqueous buffer.

-

Warning: Keep the final DMSO concentration <1% (v/v) to avoid cytotoxicity in cell assays.[1][2][5] If precipitation occurs upon dilution, add 1 mM Mannitol to the aqueous buffer before adding the DMSO stock.[2][3]

Category C: Storage & Stability

Q5: My solid compound looks different (clumpy) after months of storage. Is it degraded?

A: Likely not degraded, but dehydrated .[1][2][3]

-

Issue: Solid boronic acids spontaneously lose water to form boroxines (anhydrides) over time, especially if the container is not tightly sealed.[1][2][3] This changes the melting point and dissolution rate.[2]

-

Recovery: The boroxine hydrolysis is reversible.[2][3] Dissolving the "clumpy" solid in water (with mannitol or high pH) will regenerate the free boronic acid monomer.[1][2]

-

Storage: Store at 4°C in a desiccator.

Part 2: Visualizing the Solubility Mechanism

The following diagram illustrates the equilibrium challenges and the "Diol Trap" strategy to enforce solubility.

Figure 1: Solubility pathways for 2-(n-Propylcarbamoyl)benzeneboronic acid.[1][2] The red zone indicates the precipitation risk (boroxine formation), while the green zone represents solubilization strategies via pH adjustment or Mannitol complexation.[2][3]

Part 3: Quantitative Data & Reference Tables

Table 1: Solubility Profile & Buffer Compatibility

| Solvent System | Solubility Rating | Stability | Recommended Use |

| Water (Neutral pH) | Low (< 1 mg/mL) | Poor (Boroxine forms) | Not recommended without additives.[1][2] |

| PBS (pH 7.4) | Low-Moderate | Moderate | Prone to slow precipitation.[1][2][3] |

| PBS + 50 mM Mannitol | High (> 10 mg/mL) | Excellent | Preferred for biological assays. |

| DMSO | High (> 50 mg/mL) | High | Stock solution preparation.[1][2][3][5] |

| Ethanol | Moderate | Moderate | Alternative organic stock.[1][2][3] |

| 0.1 M NaOH | High | High (as anion) | Chemical synthesis / pH titration.[1][2][3] |

Table 2: Critical Chemical Properties

| Property | Value / Description | Impact on Experiment |

| pKa (Boronic Acid) | ~8.8 (Est.)[1][2][3][6] | Requires pH > 9 for intrinsic solubility without diols.[1][2][3][5] |

| LogP (Octanol/Water) | ~1.5 - 2.0 (Est.)[1][2][3] | Propyl group adds lipophilicity; requires carrier for cell uptake.[1][2][3] |

| Ortho-Substitution | Propylcarbamoyl | May form intramolecular H-bonds, influencing pKa and binding kinetics.[1][2] |

References

-

Solubility & pKa of Boronic Acids : Springsteen, G., & Wang, B. (2002).[1][2][3] A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300.[1][2] [1][2][5]

-

Boroxine Equilibrium : Hall, D. G.[1][2][3] (Ed.).[1][2] (2011).[1][2][3][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][3] [1][2][5]

-

Diol Complexation Strategy : Yan, J., et al. (2004).[1][2] The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. Bioorganic & Medicinal Chemistry Letters, 14(16), 4211-4214.[1][2]

-

Specific Compound Data (CAS 874459-87-7) : PubChem Compound Summary for CID 11235398 (Related Derivative Structure Analysis). [1][2][5]

Sources

- 1. 2-(2-Carboxyvinyl)benzeneboronic acid | C9H9BO4 | CID 6158001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 5. Boric acid - Wikipedia [en.wikipedia.org]

- 6. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 7. Frontiers | Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility [frontiersin.org]

Technical Support Center: Troubleshooting Protodeboronation in Amide-Substituted Boronic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with protodeboronation, a common and often frustrating side reaction, particularly when working with amide-substituted arylboronic acids in cross-coupling reactions. My aim is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower you to effectively troubleshoot and optimize your synthetic routes.

Protodeboronation is the undesired cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your boronic acid starting material.[1][2] This issue is particularly prevalent with electron-deficient systems, and the electron-withdrawing nature of an amide substituent can exacerbate this decomposition pathway.[1] This guide will walk you through diagnosing the problem, understanding the mechanisms, and implementing practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Diagnosis and Initial Observations

Q1: My Suzuki-Miyaura reaction is giving low yields, and I'm isolating the de-boronated arene corresponding to my boronic acid starting material. Is this protodeboronation?

A1: Yes, this is the classic signature of protodeboronation.[2] The presence of the arene byproduct (Ar-H) confirms that the carbon-boron bond of your amide-substituted boronic acid is being cleaved before the desired cross-coupling can occur. This side reaction competes with the productive catalytic cycle, leading to reduced yields of your target biaryl product.

Q2: How can I quickly confirm the extent of protodeboronation in my reaction mixture?

A2: The most straightforward methods are High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an aliquot from your reaction mixture. By comparing the peak areas of your starting boronic acid, the de-boronated byproduct, and the desired product against authentic standards, you can quantify the extent of each reaction pathway. ¹H NMR spectroscopy can also be a powerful tool. You can monitor the disappearance of a characteristic proton signal on your boronic acid and the appearance of the corresponding proton signal on the protodeboronated arene.

Section 2: Understanding the "Why" - Mechanisms of Protodeboronation

Q3: What is causing the protodeboronation of my amide-substituted boronic acid?

A3: Protodeboronation can be catalyzed by either acid or base, but in the context of Suzuki-Miyaura coupling, the base-catalyzed pathway is the most common culprit.[1] The mechanism is highly dependent on pH and the speciation of the boronic acid.[1]

-

The Role of the Base: The base (e.g., carbonate, phosphate, or hydroxide) is essential for the transmetalation step of the Suzuki reaction. However, it also reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[1]

-

Increased Reactivity of Electron-Deficient Systems: Amide groups are electron-withdrawing, which makes the attached aryl ring more electron-deficient. This electronic effect can stabilize the transient aryl anion that may be generated during C-B bond cleavage, thereby accelerating the rate of protodeboronation.[1] For highly electron-deficient arylboronic acids, a dissociative mechanism involving the formation of a transient aryl anion is a competing pathway.[1]

Below is a diagram illustrating the key mechanistic pathways for base-catalyzed protodeboronation.

Caption: A workflow for troubleshooting protodeboronation.

Experimental Protocols

Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the quantification of starting material consumption and byproduct formation over time.

1. Preparation of the NMR Sample:

-

In a vial, combine your amide-substituted arylboronic acid (1.0 equiv), the aryl halide coupling partner (1.0 equiv), a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a clean singlet in a clear region of the spectrum), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

-

Dissolve the mixture in a deuterated solvent (e.g., Dioxane-d₈) that is compatible with your reaction.

-

Transfer the solution to an NMR tube.

2. Initial Spectrum (t=0):

-

Acquire a quantitative ¹H NMR spectrum before adding the palladium catalyst.

-

Integrate the signal for the internal standard and a characteristic signal for your boronic acid. The ratio of these integrals at t=0 will be your baseline.

3. Reaction Initiation and Monitoring:

-

Add the palladium catalyst and ligand to the NMR tube.

-

Place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe.

-

Acquire spectra at regular intervals (e.g., every 15-30 minutes).

4. Data Analysis:

-

For each time point, integrate the signals for the internal standard, the remaining boronic acid, the protodeboronated byproduct, and the desired Suzuki product.

-

Normalize the integrals of the reactants and products to the integral of the internal standard.

-

Plot the concentration of each species versus time to obtain a reaction profile. This will clearly show the rate of protodeboronation relative to the rate of the desired coupling.

Protocol 2: Screening of Reaction Conditions via HPLC

This protocol is designed for rapid optimization of reaction parameters to suppress protodeboronation.

1. Reaction Setup:

-

Set up a parallel array of small-scale reactions (e.g., in microwave vials or a reaction block).

-

In each vial, place the amide-substituted boronic acid (e.g., 0.1 mmol), the aryl halide (0.1 mmol), and the palladium catalyst/ligand system.

-

To each vial, add a different base, solvent, or a combination thereof, according to your experimental design.

2. Reaction and Sampling:

-

Place the reaction block on a pre-heated stirrer plate.

-

At specified time points (e.g., 1h, 4h, 12h), take a small aliquot (e.g., 10 µL) from each reaction vial.

-

Quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and an internal standard. Dilute as necessary for HPLC analysis.

3. HPLC Analysis:

-

Develop an HPLC method that provides good separation between the boronic acid, the protodeboronated byproduct, the aryl halide, and the desired product.

-

Inject the quenched samples and integrate the peaks for each component.

-

Calculate the conversion of starting materials and the yield of the desired product and the protodeboronated byproduct for each reaction condition.

4. Data Interpretation:

-

Compare the results across the different reaction conditions to identify the base, solvent, and temperature that provide the highest ratio of desired product to the protodeboronated byproduct. This will guide the scale-up of your optimized procedure.

By systematically applying these diagnostic and optimization strategies, you can effectively overcome the challenge of protodeboronation and improve the efficiency and reliability of your syntheses involving amide-substituted boronic acids.

References

-

Wikipedia. Protodeboronation. [Link]

-

Al-Zoubi, R. M., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(1), 180-192. [Link]

-

Organic Chemistry Portal. Protodeboronations. [Link]

-

Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265-1280. [Link]

-

Li, Z., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition, 63(39), e202400906. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Haddach, M., et al. (2009). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 13(6), 597-611. [Link]

-

Chen, Y., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10404-10409. [Link]

-